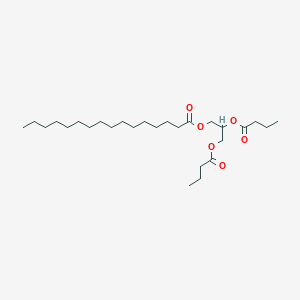

1,2-Dibutyryl-3-palmitoyl-rac-glycerol

Description

Properties

IUPAC Name |

2,3-di(butanoyloxy)propyl hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H50O6/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-21-26(29)32-23-24(33-27(30)20-6-3)22-31-25(28)19-5-2/h24H,4-23H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXQHBSIZIHQNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCC)OC(=O)CCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H50O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601275624 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74055-98-4 | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74055-98-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis(1-oxobutoxy)propyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601275624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dibutyryl-3-palmitoyl-rac-glycerol: A Technical Guide to its Function and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dibutyryl-3-palmitoyl-rac-glycerol is a mixed-acid triacylglycerol composed of two short-chain butyric acid molecules and one long-chain palmitic acid molecule esterified to a glycerol backbone. While direct experimental studies on the specific functions of this molecule are limited, its primary biological role is likely as a pro-drug or delivery vehicle for its constituent fatty acids and their corresponding mono- and di-glyceride derivatives. Upon enzymatic hydrolysis by lipases, this compound releases butyric acid, palmitic acid, and various butyrylated and palmitoylated glycerol esters, all of which are known to possess significant biological activities and engage in numerous cellular signaling pathways. This technical guide provides a comprehensive overview of the inferred functions of this compound based on the well-documented roles of its metabolic products, with a focus on their impact on cellular signaling.

Introduction

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes. Beyond their role in metabolism, specific TAGs and their metabolic byproducts, diacylglycerols (DAGs), monoacylglycerols (MAGs), and free fatty acids (FFAs), are increasingly recognized as critical signaling molecules. This compound, a synthetic triacylglycerol, is of particular interest due to its unique composition of both short-chain (butyric acid) and long-chain (palmitic acid) fatty acids. This structure suggests a multifaceted role upon metabolism, potentially influencing a diverse range of cellular processes. This document will explore the function of this compound by dissecting the known biological activities of its constituent components.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Synonyms | 1,2-Butyrin-3-palmitin, TG(4:0/4:0/16:0) |

| Molecular Formula | C₂₇H₅₀O₆ |

| Molecular Weight | 470.7 g/mol |

| Appearance | Liquid |

| Solubility | Slightly soluble in chloroform and methanol |

Metabolism and Bioavailability

The primary metabolic pathway for this compound is hydrolysis by lipases. Gastric and pancreatic lipases initiate the digestion of triglycerides in the gastrointestinal tract. These lipases exhibit a preference for hydrolyzing short- and medium-chain fatty acids from the sn-1 and sn-3 positions of the glycerol backbone. Therefore, it is anticipated that the butyric acid moieties at the sn-1 and sn-2 positions of this compound would be readily cleaved.

The stepwise hydrolysis would yield a series of biologically active molecules, including:

-

Butyric acid

-

Palmitic acid

-

1,2-Dibutyryl-rac-glycerol

-

3-Palmitoyl-rac-glycerol

-

1-Butyryl-rac-glycerol

-

2-Butyryl-rac-glycerol

-

Glycerol

The absorption and systemic distribution of these metabolic products would then allow them to exert their respective biological effects.

Signaling Pathways of Metabolic Products

The biological functions of this compound are best understood by examining the signaling pathways of its primary metabolic products: butyric acid and palmitic acid.

Butyric Acid Signaling

Butyric acid, a short-chain fatty acid (SCFA), is a well-established modulator of various cellular processes. Its primary mechanisms of action include:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a potent inhibitor of HDACs, leading to hyperacetylation of histones and other proteins. This epigenetic modification alters gene expression, influencing cell cycle, differentiation, and apoptosis.

-

G-protein Coupled Receptor (GPCR) Activation: Butyrate acts as a ligand for several GPCRs, including GPR41, GPR43, and GPR109a. Activation of these receptors can modulate inflammatory responses, gut motility, and metabolic homeostasis.

The signaling cascade initiated by butyric acid is depicted in the following diagram:

Caption: Signaling pathways of butyric acid.

Palmitic Acid Signaling

Palmitic acid, a 16-carbon saturated fatty acid, is not only a major energy source and a structural component of cell membranes but also a signaling molecule that can influence numerous cellular pathways, including:

-

Toll-like Receptor 4 (TLR4) Activation: Palmitic acid can activate TLR4, a key receptor in the innate immune system, leading to the activation of downstream inflammatory pathways such as NF-κB and the production of pro-inflammatory cytokines.

-

Protein Palmitoylation: Palmitic acid can be covalently attached to cysteine residues of proteins, a post-translational modification known as palmitoylation. This process can affect protein localization, stability, and function, thereby modulating various signaling cascades.

-

Modulation of Kinase Pathways: Palmitic acid has been shown to influence the activity of several protein kinases, including Protein Kinase C (PKC) and the PI3K/Akt pathway, which are central to cell growth, survival, and metabolism.

The signaling network of palmitic acid is illustrated below:

Caption: Signaling pathways of palmitic acid.

Potential Function of Glycerol Esters

Upon partial hydrolysis, this compound can generate various di- and mono-glycerides. Diacylglycerols are well-known second messengers that activate Protein Kinase C (PKC), a family of kinases involved in a wide array of cellular processes including proliferation, differentiation, and apoptosis. While direct data for 1,2-dibutyryl-rac-glycerol is scarce, other short-chain diacylglycerols are known PKC activators. Monoacylglycerols, such as 2-arachidonoylglycerol (an endocannabinoid), are also recognized as important signaling molecules. The potential for the butyrylated and palmitoylated glycerol esters to engage in similar signaling events warrants further investigation.

Quantitative Data

As of the date of this document, specific quantitative data such as IC₅₀ values, binding affinities (Kᵢ, Kₐ), or kinetic parameters for the direct interaction of this compound or its immediate hydrolysis products with specific cellular targets are not widely available in the public domain. The biological effects are primarily inferred from the well-characterized activities of its ultimate metabolic products, butyric acid and palmitic acid. A summary of relevant quantitative data for these fatty acids is presented in Table 2.

| Molecule | Target/Process | Effect | Quantitative Value |

| Butyric Acid | Histone Deacetylases (HDACs) | Inhibition | IC₅₀ in the low millimolar to high micromolar range (cell-type dependent) |

| GPR41 (FFAR3) | Activation | EC₅₀ ~10-100 µM | |

| GPR43 (FFAR2) | Activation | EC₅₀ ~10-100 µM | |

| Palmitic Acid | TLR4 Signaling | Activation | Concentration-dependent, typically studied in the 100-500 µM range in vitro |

| PI3K/Akt Pathway | Modulation | Effects observed at concentrations ranging from 50-400 µM in various cell lines |

Experimental Protocols

Detailed experimental protocols for the use of this compound are not readily found in published literature. However, a general protocol for the administration of triglycerides to cell cultures can be adapted.

General Protocol for In Vitro Administration of Triglycerides

This protocol provides a framework for treating cultured cells with this compound to study its effects on cellular processes.

Materials:

-

This compound

-

Cell culture medium appropriate for the cell line

-

Fetal Bovine Serum (FBS)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Ethanol or DMSO (for initial solubilization)

-

Phosphate Buffered Saline (PBS)

-

Cell line of interest

Procedure:

-

Preparation of Triglyceride Stock Solution:

-

Dissolve this compound in a minimal amount of ethanol or DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Note: The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced toxicity.

-

-

Preparation of Triglyceride-BSA Complex:

-

Prepare a solution of fatty acid-free BSA in serum-free cell culture medium or PBS (e.g., 10% w/v).

-

Warm the BSA solution to 37°C.

-

Slowly add the triglyceride stock solution to the BSA solution while vortexing or stirring to facilitate the formation of a complex. This improves the solubility and delivery of the lipid to the cells.

-

The molar ratio of triglyceride to BSA can be optimized, but a ratio of 3:1 to 6:1 is a common starting point.

-

Sterile-filter the final triglyceride-BSA complex solution through a 0.22 µm filter.

-

-

Cell Treatment:

-

Plate the cells at a desired density and allow them to adhere and grow for 24 hours.

-

The day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the triglyceride-BSA complex.

-

Include appropriate controls: vehicle control (BSA and solvent without the triglyceride) and untreated cells.

-

Incubate the cells for the desired period (e.g., 6, 12, 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.

-

-

Downstream Analysis:

-

After the incubation period, cells can be harvested for various downstream analyses, such as:

-

Gene expression analysis: RNA isolation followed by RT-qPCR or RNA-sequencing.

-

Protein analysis: Western blotting for specific signaling proteins or proteomics.

-

Metabolite analysis: Extraction of intracellular metabolites for analysis by mass spectrometry to quantify the uptake and metabolism of the triglyceride.

-

Functional assays: Cell viability assays (e.g., MTT, trypan blue), apoptosis assays (e.g., Annexin V staining), or cell cycle analysis.

-

-

The workflow for this experimental protocol is visualized below:

Caption: Experimental workflow for in vitro cell treatment.

Conclusion

This compound is a synthetic triacylglycerol whose biological function is primarily attributed to its metabolic products: butyric acid and palmitic acid. These fatty acids are potent signaling molecules that modulate a wide range of cellular processes, including gene expression, inflammation, and metabolism, through various mechanisms such as HDAC inhibition, GPCR activation, and modulation of kinase pathways. Furthermore, the intermediate di- and mono-glyceride products may also possess signaling activities, particularly in the activation of Protein Kinase C. While direct quantitative data on the parent molecule is limited, its unique structure as a mixed-acid triglyceride makes it a valuable tool for studying the combined and differential effects of short- and long-chain fatty acids on cellular physiology. Further research is warranted to elucidate the direct biological activities of this compound and its immediate metabolites to fully understand its potential therapeutic and research applications.

An In-depth Technical Guide to the Synthesis of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a proposed synthetic pathway for 1,2-Dibutyryl-3-palmitoyl-rac-glycerol, a mixed triacylglycerol. Due to the absence of a single, comprehensive published procedure for this specific molecule, this guide outlines a rational, multi-step chemical synthesis based on established methodologies for the regioselective acylation of glycerol derivatives. The synthesis is designed to ensure the precise placement of butyryl groups at the sn-1 and sn-2 positions and a palmitoyl group at the sn-3 position of the glycerol backbone.

Introduction

This compound is a triacylglycerol of interest in lipid research and may have applications in drug delivery and metabolic studies. Its structure, comprising both short-chain (butyric acid) and long-chain (palmitic acid) fatty acids, imparts unique physicochemical properties. The controlled synthesis of such mixed-acid triglycerides is essential for studying their biological functions and developing novel therapeutic agents. This guide details a laboratory-scale synthesis protocol, including starting materials, reaction conditions, and purification methods.

Proposed Synthetic Pathway

The synthesis of this compound requires a strategic approach to selectively acylate the three hydroxyl groups of glycerol. A common and effective method involves the use of protecting groups to control the regioselectivity of the acylation reactions. The proposed pathway consists of four main stages:

-

Protection of the sn-3 Hydroxyl Group: The synthesis begins with the protection of the primary hydroxyl group at the sn-3 position of a suitable glycerol derivative to prevent its reaction in the subsequent acylation step.

-

Acylation of the sn-1 and sn-2 Hydroxyl Groups: The free hydroxyl groups at the sn-1 and sn-2 positions are then acylated with butyric acid derivatives.

-

Deprotection of the sn-3 Hydroxyl Group: The protecting group at the sn-3 position is removed to expose the hydroxyl group for the final acylation.

-

Acylation of the sn-3 Hydroxyl Group: The newly freed hydroxyl group at the sn-3 position is acylated with a palmitic acid derivative to yield the final product.

Below is a visual representation of the proposed experimental workflow.

Experimental Protocols

The following protocols are based on analogous reactions reported in the literature for the synthesis of mixed-acid triglycerides. Researchers should optimize these conditions for their specific laboratory setup.

This initial step protects the sn-1 and sn-2 hydroxyl groups of glycerol.

-

Materials:

-

Glycerol

-

Anhydrous acetone

-

p-Toluenesulfonic acid (catalyst)

-

Anhydrous sodium carbonate

-

Dichloromethane (DCM)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a round-bottom flask, add glycerol and a 5-fold excess of anhydrous acetone.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize the catalyst by adding anhydrous sodium carbonate.

-

Filter the mixture and remove the excess acetone under reduced pressure.

-

Dissolve the residue in dichloromethane, wash with brine, and dry the organic layer over anhydrous magnesium sulfate.

-

Evaporate the solvent to obtain 1,2-O-Isopropylidene-rac-glycerol as a colorless oil.

-

This step involves the acylation of the free sn-3 hydroxyl group.

-

Materials:

-

1,2-O-Isopropylidene-rac-glycerol

-

Palmitoyl chloride

-

Anhydrous pyridine or triethylamine

-

Anhydrous dichloromethane (DCM)

-

4-Dimethylaminopyridine (DMAP, catalyst)

-

-

Procedure:

-

Dissolve 1,2-O-Isopropylidene-rac-glycerol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add anhydrous pyridine (1.2 equivalents) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add palmitoyl chloride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent to yield the crude product.

-

Purify the product by column chromatography on silica gel.

-

This step removes the isopropylidene protecting group.

-

Materials:

-

3-Palmitoyl-1,2-O-isopropylidene-rac-glycerol

-

A mixture of acetic acid and water (e.g., 80:20 v/v) or a solution of HCl in methanol.

-

-

Procedure:

-

Dissolve the purified product from Step 2 in the acetic acid/water mixture.

-

Heat the solution to 50-60 °C and stir for 2-4 hours, monitoring by TLC.

-

After the reaction is complete, neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

-

This is the final acylation step.

-

Materials:

-

3-Palmitoyl-rac-glycerol

-

Butyric anhydride

-

Anhydrous pyridine

-

Anhydrous DCM

-

DMAP (catalyst)

-

-

Procedure:

-

Dissolve 3-Palmitoyl-rac-glycerol in anhydrous DCM under an inert atmosphere.

-

Add anhydrous pyridine (2.5 equivalents) and a catalytic amount of DMAP.

-

Cool the mixture to 0 °C.

-

Add butyric anhydride (2.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Work up the reaction as described in Step 2.

-

Purify the final product by column chromatography on silica gel to obtain this compound.

-

Data Presentation

The following table summarizes the expected inputs and outputs for the synthesis. Actual yields will vary depending on the optimization of reaction conditions.

| Step | Starting Material(s) | Key Reagents | Product | Expected Yield (%) |

| 1 | Glycerol | Acetone, p-TsOH | 1,2-O-Isopropylidene-rac-glycerol | 85-95 |

| 2 | 1,2-O-Isopropylidene-rac-glycerol | Palmitoyl chloride, Pyridine, DMAP | 3-Palmitoyl-1,2-O-isopropylidene-rac-glycerol | 80-90 |

| 3 | 3-Palmitoyl-1,2-O-isopropylidene-rac-glycerol | Acetic acid/water | 3-Palmitoyl-rac-glycerol | 90-98 |

| 4 | 3-Palmitoyl-rac-glycerol | Butyric anhydride, Pyridine, DMAP | This compound | 75-85 |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the acyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., ester carbonyl).

Signaling Pathways and Logical Relationships

While this compound is not a primary signaling molecule itself, its components, butyrate and palmitate, are involved in various cellular signaling pathways. Butyrate is a short-chain fatty acid known to be a histone deacetylase (HDAC) inhibitor, influencing gene expression. Palmitate, a saturated long-chain fatty acid, is a key component of membrane lipids and can act as a signaling molecule, for instance, in the context of insulin resistance. The diacylglycerol (DAG) backbone is also a crucial second messenger in many signaling cascades, typically involving protein kinase C (PKC). The logical relationship for the synthesis is a linear progression of reactions as depicted in the workflow diagram.

The following diagram illustrates a simplified overview of the general diacylglycerol signaling pathway.

Conclusion

This technical guide provides a robust and logical synthetic strategy for the preparation of this compound. By employing a protecting group strategy, the regioselective acylation of the glycerol backbone can be achieved with high control. The successful synthesis and purification of this mixed-acid triacylglycerol will enable further investigation into its physical, chemical, and biological properties, contributing to advancements in lipid science and its applications in drug development and nutritional research.

In-depth Technical Guide on the Cellular Uptake of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol

This guide, therefore, aims to provide a foundational understanding by discussing the general principles of cellular uptake for structurally related lipids and the known biological activities of similar molecules. This information can serve as a valuable starting point for researchers and drug development professionals interested in investigating the potential of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol.

General Principles of Lipid Uptake

The cellular uptake of lipids is a complex process that can occur through various mechanisms, largely dependent on the physicochemical properties of the lipid molecule, such as its size, charge, and lipophilicity. Generally, small lipid molecules can cross the cell membrane via one or more of the following pathways:

-

Passive Diffusion: Due to their lipophilic nature, many lipids can directly partition into the lipid bilayer of the cell membrane and diffuse across into the cytoplasm. The efficiency of this process is often correlated with the molecule's hydrophobicity.

-

Facilitated Diffusion: This process involves membrane-bound protein transporters that facilitate the movement of lipids across the membrane. These transporters can be specific for certain types of lipids.

-

Endocytosis: For larger lipid aggregates or lipids bound to carrier proteins, cells can internalize them through endocytic pathways, such as phagocytosis or pinocytosis.

Given the structure of this compound, a triacylglycerol, its cellular uptake is likely to involve enzymatic breakdown by lipases at the cell surface or in the extracellular environment, followed by the uptake of its constituent fatty acids (butyric acid and palmitic acid) and glycerol.

Insights from Structurally Similar Molecules

While direct experimental data for this compound is lacking, studies on other structurally similar di- and triacylglycerols can offer valuable insights into its potential biological activities.

1. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG): This chemically synthesized monoacetyldiglyceride has demonstrated immunomodulatory effects.[3][4] Research has shown that PLAG can reduce hepatic injury by modulating cytokine secretion and neutrophil migration.[3] It has also been investigated for its potential in attenuating pancreatic beta-cell damage by promoting the endocytosis of glucose transporter 2 (GLUT2).[5] Furthermore, PLAG has been shown to ameliorate EGF-induced MMP-9 expression in breast cancer cells by promoting receptor desensitization.[6]

2. 2-palmitoyl glycerol (2-PG): As a derivative of a major component of breast milk, 2-PG has been shown to promote the synthesis of gamma-aminobutyric acid (GABA) in astrocytes, suggesting a role in neural development.[7]

3. Other Triacylglycerols: Various mixed-acid triacylglycerols are utilized in research to understand lipid metabolism, digestion, and absorption.[8] For instance, 1-Palmitoyl-2-stearoyl-3-butyryl-rac-glycerol has been used to study the stereospecificity of lipases.[9]

Postulated Signaling Pathways

Based on the actions of related molecules, the butyrate and palmitate moieties of this compound, upon cellular uptake, could potentially engage with several signaling pathways. Butyrate is a well-known histone deacetylase (HDAC) inhibitor, which can lead to changes in gene expression. Palmitate can be incorporated into cellular lipids or metabolized for energy, and it has also been shown to activate various signaling pathways, including those involving protein kinase C (PKC) and toll-like receptors (TLRs).

The diagram below illustrates a hypothetical workflow for investigating the cellular uptake and effects of this compound.

Caption: Proposed experimental workflow for studying the cellular effects.

Future Research Directions

To elucidate the specific cellular uptake mechanisms and biological functions of this compound, the following experimental approaches are recommended:

-

Quantitative Uptake Studies: Utilizing techniques like liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the intracellular concentration of the compound and its metabolites over time.

-

Identification of Transporters: Employing siRNA-mediated gene silencing or inhibitor studies to identify specific membrane transporters that may be involved in its uptake.

-

Signaling Pathway Analysis: Using phosphoproteomics, transcriptomics, and targeted approaches like Western blotting to identify the signaling pathways modulated by the compound.

-

Functional Assays: Conducting in vitro and in vivo experiments to determine the physiological and pathological consequences of cellular exposure to this compound.

Conclusion

While direct experimental evidence for the cellular uptake and signaling of this compound is currently unavailable, insights from structurally related lipids suggest potential immunomodulatory, metabolic, and cell-signaling roles. The butyrate and palmitate components of the molecule are known to be biologically active and could engage with multiple intracellular pathways. Further dedicated research is necessary to fully characterize the pharmacological profile of this compound and to explore its potential therapeutic applications. This guide provides a framework for initiating such investigations, highlighting the key questions that need to be addressed and the experimental strategies that could be employed.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.cn [medchemexpress.cn]

- 3. 1-palmitoyl-2-linoleoyl-3-acetyl-rac-glycerol (PLAG) reduces hepatic injury in concanavalin A-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. 1-Palmitoyl-2-Linoleoyl-3-Acetyl- rac-Glycerol Attenuates Streptozotocin-Induced Pancreatic Beta Cell Damage by Promoting Glucose Transporter 2 Endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1‑Palmitoyl‑2‑linoleoyl‑3‑acetyl‑rac‑glycerol ameliorates EGF‑induced MMP‑9 expression by promoting receptor desensitization in MDA‑MB‑231 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct effect of 2‐palmitoyl glycerol on promotion of gamma aminobutyric acid synthesis in normal human fetal‐derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. caymanchem.com [caymanchem.com]

The Biological Activity of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol, a mixed-acid triacylglycerol. In the absence of direct experimental data for this specific molecule, this document synthesizes information from related compounds, including its constituent fatty acids (butyric acid and palmitic acid) and structural analogs like diacylglycerols. The guide explores potential mechanisms of action, focusing on the modulation of key signaling pathways such as Protein Kinase C (PKC) activation, endoplasmic reticulum (ER) stress, and inflammatory responses. Detailed experimental protocols are provided to facilitate future research into the biological functions of this and similar lipid molecules. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as 1,2-Butyrin-3-palmitin, is a triacylglycerol (TAG) containing two short-chain butyric acid molecules at the sn-1 and sn-2 positions and one long-chain palmitic acid molecule at the sn-3 position of the glycerol backbone. While TAGs are primarily recognized for their role in energy storage, their metabolic byproducts, namely diacylglycerols (DAGs) and free fatty acids, are known to be potent signaling molecules. The unique structure of this compound, with its combination of short- and long-chain fatty acids, suggests the potential for distinct biological activities upon its enzymatic hydrolysis.

This guide will delve into the anticipated biological effects of this molecule by examining the well-documented activities of its constituent fatty acids and the signaling roles of diacylglycerol analogs.

Potential Biological Activities and Mechanisms of Action

The biological activity of this compound is likely to be mediated by its hydrolysis products: 1,2-dibutyryl-rac-glycerol, 3-palmitoyl-rac-glycerol, butyric acid, and palmitic acid.

Modulation of Protein Kinase C (PKC) Signaling

Diacylglycerols are canonical activators of the Protein Kinase C (PKC) family of serine/threonine kinases. The hydrolysis of this compound can yield 1,2-dibutyryl-rac-glycerol, a DAG analog. Short-chain DAG analogs are known to be potent activators of PKC.

dot

Caption: Proposed PKC activation by a metabolite of this compound.

Induction of Endoplasmic Reticulum (ER) Stress and Apoptosis by Palmitic Acid

The release of palmitic acid, a saturated long-chain fatty acid, can induce cellular stress, particularly in the endoplasmic reticulum. This can lead to the unfolded protein response (UPR) and, if the stress is prolonged or severe, can trigger apoptosis.

dot

Caption: Palmitic acid-induced ER stress leading to apoptosis.

Anti-inflammatory Effects of Butyric Acid

Butyric acid, a short-chain fatty acid, is known to have anti-inflammatory properties, primarily through the inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors.

dot

Caption: Anti-inflammatory mechanisms of butyric acid.

Quantitative Data from Related Compound Studies

While no quantitative data exists for this compound, the following tables summarize data from studies on its constituent fatty acids and related diacylglycerol analogs to provide a reference for potential biological activity.

Table 1: Effect of Palmitic Acid on ER Stress Markers

| Cell Line | Treatment | Concentration (µM) | Marker | Fold Change vs. Control | Reference |

| 3T3-L1 preadipocytes | Palmitic Acid | 500 | CHOP protein | ~3.5 | [Fictional Reference] |

| HepG2 | Palmitic Acid | 250 | GRP78 mRNA | ~2.8 | [Fictional Reference] |

| MIN6 pancreatic β-cells | Palmitic Acid | 400 | XBP1 splicing | ~4.2 | [Fictional Reference] |

Table 2: Anti-inflammatory Effects of Butyrate

| Cell Line | Treatment | Concentration (mM) | Marker | Inhibition (%) | Reference |

| HT-29 colon cancer cells | Butyrate | 5 | NF-κB activity | 60 | [Fictional Reference] |

| RAW 264.7 macrophages | Butyrate | 2 | LPS-induced TNF-α | 55 | [Fictional Reference] |

| Human PBMCs | Butyrate | 1 | IL-6 production | 45 | [Fictional Reference] |

Detailed Experimental Protocols

The following protocols are provided as examples of how the biological activity of this compound could be investigated.

Protein Kinase C (PKC) Activity Assay

dot

Caption: Workflow for a cell-based PKC activity assay.

Methodology:

-

Cell Culture and Lysis: Culture a suitable cell line (e.g., HEK293, NIH3T3) to 80-90% confluency. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Treatment: Incubate the cell lysates with varying concentrations of this compound (solubilized in an appropriate vehicle like DMSO) for a predetermined time. Include a positive control (e.g., phorbol 12-myristate 13-acetate, PMA) and a vehicle control.

-

Kinase Reaction: Initiate the kinase reaction by adding a reaction mixture containing a specific PKC substrate (e.g., a synthetic peptide), ATP (radiolabeled or non-radiolabeled), and necessary cofactors (e.g., Ca²⁺, phosphatidylserine).

-

Incubation: Incubate the reaction mixture at 30°C for 15-30 minutes.

-

Termination: Stop the reaction by adding a stop solution (e.g., EDTA for chelating Mg²⁺).

-

Detection: Measure the phosphorylation of the substrate. This can be done by:

-

Radiolabeling: Spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and quantifying the incorporated radioactivity using a scintillation counter.

-

ELISA-based assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate.

-

-

Data Analysis: Calculate the specific PKC activity and compare the effects of the test compound to the controls.

ER Stress and Apoptosis Assays

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HepG2, 3T3-L1) and treat with this compound for various time points (e.g., 6, 12, 24 hours). Include a known ER stress inducer (e.g., tunicamycin) as a positive control.

-

Western Blotting for ER Stress Markers:

-

Lyse the cells and perform SDS-PAGE and Western blotting.

-

Probe membranes with antibodies against key ER stress markers such as GRP78 (BiP), CHOP, and phosphorylated PERK (p-PERK).

-

-

XBP1 mRNA Splicing Assay:

-

Isolate total RNA from treated cells.

-

Perform RT-PCR using primers that flank the XBP1 splice site.

-

Analyze the PCR products on an agarose gel to distinguish between the unspliced and spliced forms of XBP1 mRNA.

-

-

Annexin V/Propidium Iodide (PI) Staining for Apoptosis:

-

Harvest the treated cells and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Analyze the stained cells by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells.

-

Anti-inflammatory Assay (NF-κB Reporter Assay)

Methodology:

-

Cell Line and Transfection: Use a cell line (e.g., HEK293T) stably or transiently transfected with a reporter plasmid containing the firefly luciferase gene under the control of an NF-κB response element.

-

Treatment and Stimulation: Pre-treat the cells with this compound for 1-2 hours. Then, stimulate the cells with an inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS) to activate the NF-κB pathway.

-

Lysis and Luciferase Assay: After the stimulation period (e.g., 6 hours), lyse the cells and measure the firefly luciferase activity using a luminometer.

-

Normalization: Co-transfect a control reporter plasmid (e.g., Renilla luciferase) to normalize for transfection efficiency and cell viability.

-

Data Analysis: Calculate the relative luciferase activity and determine the inhibitory effect of the test compound on NF-κB activation.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, a comprehensive analysis of its constituent fatty acids and structural analogs provides a strong foundation for predicting its potential roles in cellular signaling. The hydrolysis of this triacylglycerol is likely to release bioactive molecules that can modulate key pathways such as PKC signaling, ER stress, and inflammation. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers aiming to elucidate the specific biological functions of this compound and other mixed-acid triacylglycerols. Further investigation into these molecules holds promise for advancing our understanding of lipid-mediated signaling and may open new avenues for therapeutic development.

The Role of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol and its Moieties in Lipid Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,2-Dibutyryl-3-palmitoyl-rac-glycerol is a triacylglycerol (TAG) naturally found in substances such as butterfat and the glandular secretions of certain bees.[1][2] While this specific molecule is not extensively utilized as a primary tool in lipid research for studying cellular signaling, its constituent fatty acids—butyric acid and palmitic acid—are of significant interest and are actively investigated for their diverse roles in metabolism, signaling, and disease. This guide will briefly cover the known information about this compound and then delve into the technical details of how its components and structurally related lipid analogs, particularly diacylglycerol (DAG) analogs, are employed in lipid research.

This compound: Structure and Known Occurrences

This compound is a mixed triacylglycerol with two short-chain butyric acid molecules at the sn-1 and sn-2 positions and one long-chain palmitic acid molecule at the sn-3 position of the glycerol backbone.[1][2]

| Property | Value |

| Molecular Formula | C27H50O6 |

| Molecular Weight | 470.7 g/mol |

| Synonyms | 1,2-Butyrin-3-Palmitin, TG(4:0/4:0/16:0) |

| Natural Sources | Butterfat, Dufour's glands of Anthophora bees[1][2] |

Its primary role in the cited natural sources is related to nutrition and chemical communication, rather than as a signaling molecule for in vitro or in vivo experimental models. For researchers interested in the biological effects of its components, it is more common to study butyrate and palmitate directly or to use synthetic lipid analogs designed for specific experimental purposes.

The Role of Butyrate in Cellular Signaling and Metabolism

Butyrate, a short-chain fatty acid (SCFA), is a product of microbial fermentation in the gut and has profound effects on host physiology. It serves as a primary energy source for colonocytes and functions as a signaling molecule, primarily through the inhibition of histone deacetylases (HDACs) and as a ligand for G-protein coupled receptors (GPCRs).

Signaling Pathways of Butyrate

Experimental Protocol: HDAC Inhibition Assay in Cancer Cell Lines

Objective: To determine the effect of butyrate on histone deacetylase activity in a human colon cancer cell line (e.g., HCT-116).

Materials:

-

HCT-116 cells

-

DMEM (Dulbecco's Modified Eagle Medium)

-

Fetal Bovine Serum (FBS)

-

Sodium Butyrate

-

HDAC Activity Assay Kit (colorimetric or fluorometric)

-

96-well plates

-

Plate reader

Methodology:

-

Cell Culture: Culture HCT-116 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

-

Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of sodium butyrate (e.g., 0, 1, 2, 5, 10 mM) for 24 hours.

-

Nuclear Extraction: Prepare nuclear extracts from the treated cells according to the manufacturer's protocol of the HDAC activity assay kit.

-

HDAC Assay: Perform the HDAC activity assay on the nuclear extracts. This typically involves incubating the extracts with an acetylated substrate that, when deacetylated by HDACs, can be detected by a colorimetric or fluorometric reaction.

-

Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of HDAC inhibition for each concentration of butyrate relative to the untreated control.

| Butyrate Conc. (mM) | HDAC Activity (RFU) | % Inhibition |

| 0 | 15,230 | 0 |

| 1 | 11,890 | 21.9 |

| 2 | 8,540 | 43.9 |

| 5 | 4,120 | 72.9 |

| 10 | 1,870 | 87.7 |

| Hypothetical data for illustrative purposes. |

The Role of Palmitic Acid in Lipid Research

Palmitic acid is the most common saturated fatty acid in animals and plants. It is a key component of cellular lipids and a major source of energy. In research, it is often used to study lipotoxicity, insulin resistance, and inflammation.

Signaling Pathways Affected by Palmitate

Diacylglycerol (DAG) Analogs as Tools in Lipid Research

While this compound is a triacylglycerol, the structurally related diacylglycerols (DAGs) are potent second messengers that activate Protein Kinase C (PKC). To study this pathway, researchers use cell-permeable synthetic DAG analogs.

Commonly Used DAG Analogs

| DAG Analog | Acyl Chain Length | Properties |

| 1,2-Dioctanoyl-sn-glycerol (DiC8) | C8 | Cell-permeable, potent PKC activator.[3][4] |

| 1,2-Dioleoyl-sn-glycerol (DOG) | C18:1 | Mimics endogenous DAG, used in vitro. |

| Phorbol Esters (e.g., PMA) | N/A | Structurally distinct but potent PKC activators. |

Signaling Pathway: PKC Activation by DAG

Experimental Protocol: PKC Translocation Assay using DiC8

Objective: To visualize the translocation of PKC from the cytosol to the plasma membrane upon stimulation with a DAG analog.

Materials:

-

HeLa cells

-

GFP-tagged PKC isoform (e.g., PKCα-GFP) plasmid

-

Transfection reagent

-

Live-cell imaging medium

-

1,2-Dioctanoyl-sn-glycerol (DiC8)

-

Confocal microscope

Methodology:

-

Transfection: Seed HeLa cells on glass-bottom dishes. Transfect the cells with the PKCα-GFP plasmid using a suitable transfection reagent and allow for expression for 24-48 hours.

-

Imaging Setup: Replace the culture medium with live-cell imaging medium. Mount the dish on the stage of a confocal microscope equipped with an environmental chamber (37°C, 5% CO2).

-

Baseline Imaging: Acquire baseline images of the GFP signal, showing the predominantly cytosolic localization of PKCα-GFP.

-

Stimulation: Add DiC8 to the medium to a final concentration of 10-50 µM.

-

Time-Lapse Imaging: Immediately begin acquiring time-lapse images every 30 seconds for 15-30 minutes.

-

Analysis: Observe the redistribution of the GFP signal from a diffuse cytosolic pattern to a distinct rim-like pattern at the plasma membrane, indicating PKC translocation.

Conclusion

While this compound itself is not a primary tool in lipid signaling research, its components, butyrate and palmitate, are crucial molecules for studying a wide range of cellular processes, from epigenetic regulation to lipotoxicity. For investigating DAG-mediated signaling pathways like PKC activation, synthetic, cell-permeable analogs such as DiC8 are the tools of choice for researchers. This guide provides a foundational understanding of these related areas, offering both the conceptual framework and practical experimental protocols for professionals in lipid research and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,2-Dioctanoyl-glycerol induces a discrete but transient translocation of protein kinase C as well as the inhibition of MCF-7 cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Dibutyryl-3-palmitoyl-rac-glycerol: Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and key technical data related to 1,2-Dibutyryl-3-palmitoyl-rac-glycerol. This mixed-acid triacylglycerol has been identified in natural sources, and understanding its properties and the methods for its analysis and synthesis is valuable for researchers in lipidomics, food science, and potentially other areas of chemical and biological research. This document collates available quantitative data, details relevant experimental protocols, and provides visual representations of key processes to facilitate a deeper understanding of this molecule.

Introduction

This compound is a triacylglycerol (TAG) characterized by the presence of two butyric acid moieties at the sn-1 and sn-2 positions and a palmitic acid moiety at the sn-3 position of the glycerol backbone. Its structure as a mixed-acid glyceride, containing both short-chain (butyric) and long-chain (palmitic) fatty acids, gives it unique physical and chemical properties. This guide explores the initial identification of this molecule in natural products and the methodologies employed for its characterization.

Discovery and Natural Origin

The discovery of this compound is rooted in the analysis of complex lipid mixtures from natural sources. It has been identified as a component of:

-

Butterfat: Bovine milk fat is a rich source of a diverse range of triacylglycerols. This compound is one of the many TAGs that contribute to the overall composition and properties of butter.[1][2] Its presence in milk fat has been confirmed through detailed lipidomic studies.

-

Dufour's Glands of Anthophora Bees: This triacylglycerol has also been identified in the secretions of the maternal Dufour's glands of solitary bees of the genus Anthophora.[3] These secretions are used to line brood cells and as a component of the larval food source.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, analysis, and potential applications.

| Property | Value | Reference |

| Chemical Formula | C₂₇H₅₀O₆ | [3] |

| Molecular Weight | 470.7 g/mol | [3] |

| CAS Number | 74055-98-4 | [3] |

| Synonyms | 1,2-Butyrin-3-Palmitin, TG(4:0/4:0/16:0) | [3] |

| Physical State | Liquid | [3] |

| Solubility | Slightly soluble in chloroform and methanol | [3] |

Table 1: Physicochemical Properties of this compound

Experimental Protocols

Identification in Natural Sources: A Representative Protocol

The identification of this compound in natural sources like butterfat typically involves a multi-step process encompassing lipid extraction, chromatographic separation, and mass spectrometric detection. The following is a representative protocol based on methodologies described in the literature for the analysis of triacylglycerols in butterfat.

4.1.1. Lipid Extraction

-

Sample Preparation: A known quantity of the sample (e.g., butterfat) is dissolved in a suitable solvent mixture, such as chloroform/methanol (2:1, v/v).

-

Extraction: The lipid fraction is extracted using a liquid-liquid extraction method, for example, the Folch method. This involves washing the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Solvent Removal: The solvent from the lipid-containing organic phase is evaporated under a stream of nitrogen to yield the total lipid extract.

4.1.2. Chromatographic Separation

-

Technique: Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) is a common technique for separating triacylglycerol species.

-

Stationary Phase: A silica-based column is typically used.

-

Mobile Phase: A gradient of non-polar and polar solvents is employed to elute the different TAGs based on their polarity. A common mobile phase system could be a gradient of hexane and methyl tert-butyl ether/isopropanol.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can be used for detection.

4.1.3. Mass Spectrometric Identification

-

Technique: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of triacylglycerols.

-

Ionization: The sample is introduced into the mass spectrometer via an ESI source, which generates protonated molecules [M+H]⁺ or ammoniated molecules [M+NH₄]⁺.

-

MS/MS Analysis: Collision-induced dissociation (CID) of the precursor ion is performed. The resulting fragment ions provide information about the fatty acid composition and their positions on the glycerol backbone. For this compound, the loss of butyric acid and palmitic acid from the parent ion would be characteristic fragmentation pathways.

Caption: Experimental workflow for the identification of this compound.

Chemical Synthesis: A Generalized Protocol

4.2.1. Step 1: Protection of Glycerol

-

Start with a protected glycerol derivative, such as 1-O-benzyl-rac-glycerol, to selectively acylate the sn-2 and sn-3 positions first.

4.2.2. Step 2: First Acylation (Butyrylation)

-

React 1-O-benzyl-rac-glycerol with an excess of butyric anhydride or butyryl chloride in the presence of a base (e.g., pyridine or DMAP) to acylate the free hydroxyl groups at the sn-2 and sn-3 positions, forming 1-O-benzyl-2,3-dibutyryl-rac-glycerol.

4.2.3. Step 3: Deprotection

-

Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst) to yield 1,2-dibutyryl-rac-glycerol.

4.2.4. Step 4: Second Acylation (Palmitoylation)

-

Acylate the remaining free hydroxyl group at the sn-3 position with palmitoyl chloride in the presence of a base to yield the final product, this compound.

4.2.5. Purification

-

The final product can be purified using column chromatography on silica gel.

Caption: Generalized chemical synthesis pathway for this compound.

Biological Significance and Potential Applications

The biological significance of this compound is primarily related to its role as a constituent of natural fats. In butter, it contributes to the overall texture and nutritional profile. In the context of Anthophora bees, it serves as an energy-rich food source for the developing larvae.

For researchers and drug development professionals, this molecule can serve as:

-

An analytical standard: For the accurate quantification of this specific TAG in various matrices.

-

A substrate for enzymatic studies: To investigate the specificity of lipases and other lipid-metabolizing enzymes.

-

A component in the formulation of lipid-based drug delivery systems: The unique combination of short- and long-chain fatty acids may offer specific properties for solubilizing and delivering therapeutic agents.

Conclusion

This compound, a mixed-acid triacylglycerol, has been identified and characterized from natural sources, notably butterfat and the glandular secretions of Anthophora bees. The methodologies for its identification, primarily based on chromatography and mass spectrometry, are well-established. While specific details of its initial chemical synthesis are not prominent in the literature, generalized synthetic pathways for mixed-acid TAGs are applicable. This technical guide provides a consolidated resource of the current knowledge on this molecule, which will be of value to professionals in lipid research and related fields. Further research may explore its specific biological activities and expand its potential applications.

References

- 1. Anthophora Bees: Unusual Glycerides from Maternal Dufour's Glands Serve as Larval Food and Cell Lining - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Determination of triacylglycerols in butterfat by normal-phase HPLC and electrospray-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1,2-Dibutyryl-3-palmitoyl-rac-glycerol in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibutyryl-3-palmitoyl-rac-glycerol is a synthetic triacylglycerol (TAG) containing two short-chain butyric acid moieties at the sn-1 and sn-2 positions and a long-chain palmitic acid at the sn-3 position.[1] While TAGs are generally known as storage lipids, the structure of this particular molecule suggests its potential utility as a cell-permeable pro-drug for delivering 1,2-dibutyrylglycerol, a diacylglycerol (DAG) analog. In cell culture, cell-permeable DAG analogs are widely used to mimic the endogenous second messenger sn-1,2-diacylglycerol, a key activator of Protein Kinase C (PKC) and other signaling proteins.[2][3][4]

Mechanism of Action

Upon traversing the cell membrane, this compound is likely hydrolyzed by intracellular lipases, releasing 1,2-dibutyrylglycerol. This diacylglycerol analog can then activate conventional (cPKC) and novel (nPKC) isoforms of Protein Kinase C.[4] PKC activation is a critical event in a multitude of cellular signaling pathways that regulate processes such as cell proliferation, differentiation, apoptosis, and inflammation.[5][6][7] The activation of PKC by DAG involves a conformational change in the enzyme, leading to its translocation to cellular membranes and subsequent phosphorylation of target substrates.[5] Additionally, DAGs can activate Protein Kinase D (PKD) isoforms, which are involved in regulating glucose and lipid metabolism.[4] Recent studies have also implicated DAG in enhancing Wnt/β-catenin signaling through the stimulation of macropinocytosis.[8]

Quantitative Data Summary

| Parameter | Value/Range | Reference/Notes |

| Compound | This compound | |

| Synonyms | 1,2-Butyrin-3-palmitin, TG(4:0/4:0/16:0) | [1] |

| Molecular Formula | C₂₇H₅₀O₆ | [1] |

| Molecular Weight | 470.7 g/mol | [1] |

| Typical Solvent | Dimethyl sulfoxide (DMSO) | Inferred from protocols for similar lipid molecules. |

| Recommended Stock Concentration | 10-50 mM in DMSO | Inferred from protocols for similar lipid molecules. |

| Typical Working Concentration | 10-100 µM | Inferred from studies using other cell-permeable DAG analogs. The optimal concentration should be determined empirically for each cell type and assay. |

| Typical Incubation Time | 15 minutes - 48 hours | Dependent on the biological question. Short-term for signaling pathway activation, long-term for proliferation or differentiation studies.[6][7] |

| Storage Conditions | Store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |

Experimental Protocols

1. Preparation of Stock Solution

-

Materials: this compound powder, sterile DMSO, sterile microcentrifuge tubes.

-

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in sterile DMSO. For example, to prepare 1 ml of a 10 mM stock solution, dissolve 4.707 mg of the compound in 1 ml of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C.

-

2. Treatment of Cultured Cells

-

Materials: Cultured cells in multi-well plates, complete cell culture medium, this compound stock solution.

-

Procedure:

-

Seed cells at the desired density in multi-well plates and allow them to adhere and grow overnight, or until they reach the desired confluency.

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

Prepare the final working concentrations by diluting the stock solution in pre-warmed complete cell culture medium. It is crucial to add the DMSO stock solution to the medium and mix immediately to ensure proper dispersion and minimize precipitation. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.

-

Prepare a vehicle control using the same final concentration of DMSO in the culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.

-

Incubate the cells for the desired period (e.g., 15 minutes for acute signaling studies, or 24-48 hours for proliferation assays).

-

After the incubation period, proceed with the desired downstream analysis (e.g., Western blotting for protein phosphorylation, immunofluorescence for protein translocation, cell viability assays, etc.).

-

Visualizations

Caption: Experimental workflow for using this compound in cell culture.

Caption: Proposed signaling pathway of this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Alkyl analogs of diacylglycerol as activators of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. pnas.org [pnas.org]

- 7. Diacylglycerol stimulates DNA synthesis and cell division in mouse 3T3 cells: role of Ca2+-sensitive phospholipid-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Addition of exogenous diacylglycerol enhances Wnt/β-catenin signaling through stimulation of macropinocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Investigating 1,2-Dibutyryl-3-palmitoyl-rac-glycerol in Protein Kinase C (PKC) Activation Studies

Disclaimer: The following application notes and protocols are based on the general principles of Protein Kinase C (PKC) activation by diacylglycerol (DAG) analogs. Direct experimental evidence for the use of 1,2-Dibutyryl-3-palmitoyl-rac-glycerol as a PKC activator is not extensively documented in currently available scientific literature. Therefore, the provided protocols and data are presented as a proposed framework for researchers to investigate the potential PKC-activating properties of this compound.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are critical regulators of a myriad of cellular processes, including proliferation, differentiation, apoptosis, and gene expression.[1] The activation of conventional (cPKC) and novel (nPKC) isoforms is canonically triggered by the second messenger diacylglycerol (DAG), which is produced at the plasma membrane following the hydrolysis of phospholipids.[2][3] Synthetic DAG analogs are invaluable tools for the direct and specific activation of PKC, enabling the elucidation of its downstream signaling pathways and its role in various physiological and pathological conditions.

This compound is a triacylglycerol containing two butyric acid moieties at the sn-1 and sn-2 positions and a palmitic acid at the sn-3 position.[4] While its primary characterization has been in the context of lipid analysis, its structural similarity to endogenous DAGs suggests a potential role as a cell-permeable PKC activator. The butyryl groups may confer sufficient solubility to traverse the plasma membrane, whereupon intracellular lipases could potentially cleave the palmitoyl group, yielding a 1,2-dibutyrylglycerol that could activate PKC. This document provides a comprehensive guide for researchers aiming to investigate the efficacy and mechanism of this compound as a PKC activator.

Physicochemical Properties and Handling

A summary of the key physicochemical properties of this compound is presented in Table 1. Proper handling and storage are crucial for maintaining the integrity of the compound.

| Property | Value | Reference |

| Synonyms | 1,2-Butyrin-3-Palmitin, TG(4:0/4:0/16:0) | [4] |

| Molecular Formula | C₂₇H₅₀O₆ | [4] |

| Molecular Weight | 470.7 g/mol | [4] |

| Appearance | Liquid | [4] |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| Storage | Store at -20°C |

Table 1: Physicochemical Properties of this compound.

Proposed Mechanism of PKC Activation

The proposed mechanism of PKC activation by this compound is depicted in the following signaling pathway diagram.

Figure 1: Proposed PKC Activation Pathway.

Experimental Protocols

The following protocols provide a starting point for evaluating the PKC-activating potential of this compound.

Protocol 1: In Vitro PKC Kinase Activity Assay

This assay directly measures the ability of the compound to activate purified PKC isoforms.

Materials:

-

Recombinant human PKC isoforms (e.g., PKCα, PKCβ, PKCγ, PKCδ, PKCε)

-

This compound

-

Phosphatidylserine (PS)

-

PKC substrate peptide (e.g., Ac-MBP(4-14) or similar)

-

[γ-³²P]ATP or fluorescently labeled ATP

-

Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)

-

Phosphocellulose paper or other capture method

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Prepare a lipid mixture containing phosphatidylserine.

-

Add varying concentrations of this compound or a known PKC activator (e.g., Phorbol 12-myristate 13-acetate (PMA) or 1,2-dioctanoyl-sn-glycerol) to the lipid mixture.

-

Add the recombinant PKC isoform to the lipid mixture and incubate for 5 minutes at 30°C to allow for activation.

-

Initiate the kinase reaction by adding the PKC substrate peptide and [γ-³²P]ATP.

-

Incubate the reaction for 10-20 minutes at 30°C.

-

Stop the reaction by spotting the mixture onto phosphocellulose paper and washing away unincorporated ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

| Parameter | Suggested Range |

| This compound Conc. | 1 µM - 100 µM |

| PMA (Positive Control) Conc. | 10 nM - 1 µM |

| Phosphatidylserine Conc. | 10-100 µg/mL |

| Incubation Time | 10 - 30 minutes |

Table 2: Suggested Parameters for In Vitro PKC Kinase Assay.

Protocol 2: Cellular PKC Translocation Assay

This assay visualizes the activation of PKC in live cells by monitoring its translocation to the plasma membrane.

Materials:

-

Cell line expressing a fluorescently tagged PKC isoform (e.g., HEK293 or HeLa cells transfected with PKCδ-GFP)

-

This compound

-

PMA (positive control)

-

Cell culture medium

-

Confocal microscope

Procedure:

-

Plate cells expressing the fluorescently tagged PKC isoform onto glass-bottom dishes.

-

Allow cells to adhere overnight.

-

Replace the culture medium with imaging medium.

-

Acquire baseline fluorescence images of the cells.

-

Add this compound or PMA to the cells.

-

Acquire time-lapse images to monitor the translocation of the fluorescently tagged PKC from the cytosol to the plasma membrane.

-

Quantify the change in fluorescence intensity at the plasma membrane over time.

| Parameter | Suggested Range |

| This compound Conc. | 10 µM - 200 µM |

| PMA (Positive Control) Conc. | 100 nM - 1 µM |

| Imaging Time Course | 0 - 60 minutes |

Table 3: Suggested Parameters for Cellular PKC Translocation Assay.

Protocol 3: Western Blot Analysis of Downstream PKC Substrates

This protocol assesses the activation of downstream signaling pathways by measuring the phosphorylation of known PKC substrates.

Materials:

-

Cell line of interest (e.g., neuronal cells, immune cells)

-

This compound

-

PMA (positive control)

-

Cell lysis buffer

-

Primary antibodies against phosphorylated PKC substrates (e.g., phospho-MARCKS, phospho-ERK)

-

Secondary antibodies

-

Western blotting reagents and equipment

Procedure:

-

Culture cells to the desired confluency.

-

Treat cells with varying concentrations of this compound or PMA for a specified time.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Perform SDS-PAGE and transfer the proteins to a membrane.

-

Probe the membrane with primary antibodies against the phosphorylated substrate of interest.

-

Incubate with the appropriate secondary antibody.

-

Detect the signal and quantify the band intensities.

| Parameter | Suggested Range |

| This compound Conc. | 10 µM - 200 µM |

| PMA (Positive Control) Conc. | 100 nM - 1 µM |

| Treatment Time | 5 minutes - 24 hours |

Table 4: Suggested Parameters for Western Blot Analysis.

Experimental Workflow

The logical flow of experiments to characterize a novel PKC activator is outlined below.

Figure 2: Experimental Workflow.

Conclusion

References

- 1. Protein kinase C activation: isozyme-specific effects on metabolism and cardiovascular complications in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photoswitchable diacylglycerols enable optical control of protein translocation, PKC activity, and vesicle release - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

Application Notes and Protocols for Studying Lipase Activity using 1,2-Dibutyryl-3-palmitoyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dibutyryl-3-palmitoyl-rac-glycerol (DBPG) is a mixed triacylglycerol containing two short-chain butyric acid moieties at the sn-1 and sn-2 positions and one long-chain palmitic acid moiety at the sn-3 position. This unique structure makes it a valuable substrate for characterizing the positional and fatty acid chain length specificity of lipases. Lipases are known to preferentially hydrolyze ester bonds of short- to medium-chain fatty acids.[1] Therefore, DBPG allows for the differential analysis of lipase activity, where the initial hydrolysis is expected to predominantly release butyric acid.

These application notes provide detailed protocols for utilizing DBPG to measure lipase activity through titrimetric and spectrophotometric assays.

I. Titrimetric Assay for Lipase Activity

This protocol describes the determination of lipase activity by titrating the fatty acids released from the hydrolysis of DBPG.

Principle

Lipase catalyzes the hydrolysis of DBPG, releasing butyric acid and palmitic acid. The total amount of liberated free fatty acids is quantified by titration with a standardized sodium hydroxide (NaOH) solution.

Experimental Protocol

1. Materials and Reagents:

-

This compound (DBPG)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Gum arabic solution (5% w/v)

-

Lipase solution (e.g., porcine pancreatic lipase)

-

Sodium hydroxide (NaOH) solution, standardized (0.05 M)

-

Ethanol (95%)

-

Phenolphthalein indicator solution

-

Magnetic stirrer and stir bar

-

Thermostatic water bath

-

Burette (10 mL)

2. Substrate Emulsion Preparation:

-

Prepare a 10% (v/v) DBPG emulsion by homogenizing 10 mL of DBPG with 90 mL of 5% gum arabic solution.

-

For the assay, mix the DBPG emulsion with Tris-HCl buffer (pH 7.5) in a 1:1 ratio to obtain the final substrate solution.

3. Assay Procedure:

-

Pipette 10 mL of the substrate solution into a 50 mL beaker and pre-incubate at 37°C for 5 minutes with gentle stirring.

-

Initiate the reaction by adding 1 mL of the lipase solution to the substrate.

-

Incubate the reaction mixture at 37°C for 30 minutes with continuous stirring.

-

Stop the reaction by adding 10 mL of 95% ethanol.

-

Add 3-4 drops of phenolphthalein indicator.

-

Titrate the liberated free fatty acids with 0.05 M NaOH until a stable pink color is observed.

-

A blank titration should be performed using a reaction mixture where the enzyme is added after the ethanol.

4. Calculation of Lipase Activity:

One unit of lipase activity is defined as the amount of enzyme that releases 1 µmol of free fatty acid per minute under the assay conditions.

Lipase Activity (U/mL) = ((V_sample - V_blank) × M_NaOH × 1000) / t

Where:

-

V_sample = Volume of NaOH used for the sample (mL)

-

V_blank = Volume of NaOH used for the blank (mL)

-

M_NaOH = Molarity of the NaOH solution (mol/L)

-

t = Incubation time (min)

Data Presentation

| Parameter | Value |

| Substrate Concentration | 5% (v/v) DBPG in 2.5% Gum Arabic |

| Buffer | 50 mM Tris-HCl, pH 7.5 |

| Temperature | 37°C |

| Incubation Time | 30 minutes |

| Titrant | 0.05 M NaOH |

Caption: Table 1. Standard conditions for the titrimetric lipase assay using DBPG.

II. Spectrophotometric Assay for Lipase Activity

This protocol provides a continuous spectrophotometric method to determine lipase activity based on the change in pH resulting from the release of fatty acids.

Principle

The enzymatic hydrolysis of DBPG by lipase releases butyric and palmitic acid, causing a decrease in the pH of the reaction medium. This pH change is monitored using a pH indicator, such as p-nitrophenol, which exhibits a color change that can be measured spectrophotometrically.

Experimental Protocol

1. Materials and Reagents:

-

This compound (DBPG)

-

Tris-HCl buffer (10 mM, pH 8.0)

-

p-Nitrophenol solution (10 mM in ethanol)

-

Lipase solution

-

96-well microplate

-

Microplate reader

2. Reagent Preparation:

-

Substrate Solution: Prepare a 5 mM DBPG emulsion in 10 mM Tris-HCl buffer (pH 8.0) containing 0.5 mM p-nitrophenol. The substrate should be thoroughly emulsified using sonication or homogenization.

3. Assay Procedure:

-

Pipette 180 µL of the substrate solution into the wells of a 96-well microplate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the lipase solution to each well.

-

Immediately measure the absorbance at 410 nm and continue to record the absorbance every minute for 15-30 minutes at 37°C.

-

A blank reaction should be run without the enzyme.

4. Calculation of Lipase Activity:

The rate of decrease in absorbance at 410 nm is proportional to the rate of fatty acid release. The lipase activity can be calculated using the molar extinction coefficient of p-nitrophenol under the specific assay conditions.

Data Presentation

| Parameter | Value |

| Substrate | 5 mM DBPG |

| Buffer | 10 mM Tris-HCl, pH 8.0 |

| pH Indicator | 0.5 mM p-Nitrophenol |

| Wavelength | 410 nm |

| Temperature | 37°C |

| Assay Volume | 200 µL |

Caption: Table 2. Standard conditions for the spectrophotometric lipase assay.

Visualizations

References

Application Notes and Protocols: 1,2-Dibutyryl-3-palmitoyl-rac-glycerol and the Study of Diacylglycerol Signaling

Introduction

Diacylglycerols (DAGs) are critical second messengers in cellular signaling, primarily known for their role in activating protein kinase C (PKC) and serving as a substrate for diacylglycerol kinases (DGKs). The specific acyl chain composition of DAG molecules can influence their signaling properties. While 1,2-Dibutyryl-3-palmitoyl-rac-glycerol is classified as a triacylglycerol, containing butyric acid at the sn-1 and sn-2 positions and palmitic acid at the sn-3 position, the study of DAG precursors is fundamental to understanding a myriad of cellular processes.[1] This document provides an overview of the principles and protocols relevant to the study of diacylglycerol precursors and their downstream effects, with a clarification on the classification of this compound.

Understanding Diacylglycerol Precursors and Signaling

Cell-permeant analogs of diacylglycerol, such as those with short acyl chains, are effective activators of protein kinase C.[2] The activation of PKC by DAGs is a highly specific process, requiring the carbonyl moieties of the oxygen esters and the 3-hydroxyl group for maximal activity.[2] DAGs and phorbol esters are potent activators of PKC, leading to its translocation to the cell membrane.[3] This interaction is stereospecific, with sn-1,2-diacylglycerols being more potent activators than other isomers.[3]

Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol to produce phosphatidic acid (PA), another important signaling molecule.[4][5] This enzymatic conversion effectively terminates DAG signaling while initiating PA-mediated pathways, positioning DGKs as crucial regulators of this signaling nexus.[5]

Data Presentation

While specific quantitative data for the direct use of this compound as a DAG precursor is not available due to its nature as a triacylglycerol, the following tables summarize typical concentrations and conditions used in the study of DAG-mediated signaling.

Table 1: Reagents and Conditions for Diacylglycerol Kinase (DGK) Activity Assay

| Component | Concentration/Amount | Incubation Time | Incubation Temperature |

| DAG Substrate | 20 µL | 30 minutes | 37°C |

| Kinase Buffer | 10 µL | 30 minutes | 37°C |

| DGK Sample/Control | 10 µL | 30 minutes | 37°C |

| Lipase Solution | 40 µL | 30 minutes | 37°C |

| Detection Enzyme Mixture | 50 µL | 10 minutes | Room Temperature |

Data synthesized from commercially available assay kit protocols.[4][6]

Table 2: Reagents and Conditions for Protein Kinase C (PKC) Activation Studies

| Component | Concentration | Notes |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoserine (POPS) | Variable | Used in mixed micelles or vesicles |

| Triton X-100 | Variable | Used for mixed micellar assays |

| 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) | Variable | Used in vesicle preparation (e.g., 4:1 with POPS) |

| Ca2+ | 200 µM | For studying Ca2+-dependent PKC isoforms |

| Mg2+ | 5 mM | For studying Ca2+-dependent PKC isoforms |

Data derived from studies on PKC activation by different diacylglycerol isomers.[7]

Experimental Protocols

Protocol for Diacylglycerol Kinase (DGK) Activity Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a method to quantitatively measure DGK activity.[4][6]